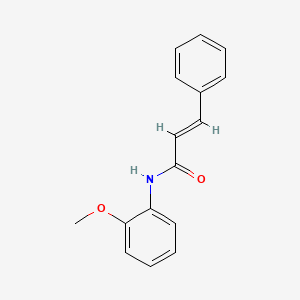

N-(2-Methoxyphenyl)Cinnamamide

描述

N-(2-Methoxyphenyl)Cinnamamide is a synthetic compound derived from cinnamic acid and 2-methoxyaniline. It is part of the cinnamamide family, which is known for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . This compound has garnered interest in various fields of scientific research due to its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

N-(2-Methoxyphenyl)Cinnamamide can be synthesized through several methods. One common approach involves the reaction of methyl cinnamates with phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes, achieving a maximum conversion of 91.3% . This method is efficient, with mild reaction conditions and the ability to recycle the catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous-flow microreactors. This method offers advantages such as short residence time, easy control of the reaction process, and economical production .

化学反应分析

Enzymatic Amidation Using Lipozyme® TL IM

This method employs Lipozyme® TL IM in continuous-flow microreactors for efficient synthesis. Key parameters include:

-

Substrate ratio : 1:2 (methyl cinnamate: phenylethylamine)

-

Temperature : 45°C

-

Reaction time : ~40 minutes

The process leverages mild conditions and environmentally friendly solvents, with catalyst recyclability .

Carbodiimide-Catalyzed Amidation

A conventional approach uses EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) without additives:

-

Conditions :

-

Solvent: Anhydrous THF

-

Temperature: 60°C

-

Reaction time: 150 minutes

-

Molar ratio: Cinnamic acid:p-anisidine:EDC.HCl = 1:1:1.5

-

This method avoids column chromatography and reduces purification complexity .

BOP Coupling Reagent for Derivatives

For substituted derivatives, BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is used with acid chlorides (e.g., m-coumaric acid derivatives):

Oxidation of the Hydroxy Group

The hydroxy group in substituted derivatives (e.g., N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine) undergoes oxidation to form ketones. This reactivity is critical for structural modifications.

Amide Hydrolysis

Under acidic or basic conditions, the amide bond in N-(2-Methoxyphenyl)Cinnamamide can hydrolyze to regenerate carboxylic acids and amines. This reversibility is typical of amide chemistry.

Nucleophilic Substitution

The methoxyphenyl substituent may undergo reactions such as demethylation or electrophilic substitution, though specific examples are not detailed in the provided sources.

Spectroscopic Characterization

Key spectral features include:

科学研究应用

Anti-inflammatory Activity

Research indicates that N-(2-Methoxyphenyl)Cinnamamide exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammation:

- Inducible Nitric Oxide Synthase (iNOS) : It binds to the active site of iNOS, reducing nitric oxide production, a significant mediator in inflammatory responses.

- Cyclooxygenase-2 (COX-2) : The compound also inhibits COX-2 activity, leading to decreased prostaglandin synthesis.

These mechanisms suggest its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its dual action as an antimicrobial and anti-inflammatory agent makes it a valuable candidate for developing new therapeutic agents .

Anticancer Potential

The compound has been evaluated for its anticancer properties, showing significant activity against several human cancer cell lines. Its mechanism involves disrupting microtubule dynamics, which is crucial for cell division. This disruption leads to mitotic arrest and apoptosis in cancer cells . Notably, derivatives of this compound have shown promising results in inhibiting the proliferation of breast cancer (MCF-7), lung cancer (Hop-62), and colon cancer (Colo-205) cell lines .

A comparative analysis of this compound with other cinnamamide derivatives reveals its unique efficacy:

This table illustrates the varying potencies of different compounds, highlighting this compound's competitive edge in anti-inflammatory applications.

Mechanistic Insights

Studies have elucidated that the anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and chemokines production. For instance, the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by some derivatives enhances cellular defense mechanisms against oxidative stress .

作用机制

The mechanism of action of N-(2-Methoxyphenyl)Cinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit EGFR kinase activity, which plays a crucial role in signal transduction pathways regulating cellular mechanisms . This inhibition can lead to reduced tumor progression and increased sensitivity to antitumor drugs .

相似化合物的比较

N-(2-Methoxyphenyl)Cinnamamide can be compared with other cinnamamide derivatives, such as:

N-(4-Chloro-2-Mercapto-5-Methylphenylsulfonyl)Cinnamamide: Known for its antimicrobial and anticancer activities.

N-(2-Arylmethylthio)Phenylsulfonyl)Cinnamamide: Exhibits significant antioxidant properties.

These compounds share similar biological activities but differ in their specific molecular targets and pathways, highlighting the uniqueness of this compound in its therapeutic potential.

生物活性

N-(2-Methoxyphenyl)Cinnamamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant studies and data.

Chemical Structure and Properties

This compound, with the chemical formula and a molecular weight of approximately 255.30 g/mol, features a cinnamic acid backbone modified with a methoxy group on the phenyl ring. This modification is crucial for enhancing its biological activity.

1. Antioxidant Activity

Research indicates that derivatives of cinnamamide, including this compound, exhibit potent antioxidant properties. A study demonstrated that certain substituted N-phenyl cinnamamide derivatives activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, leading to increased expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1. Specifically, compound 1g (closely related to this compound) showed significant luciferase activity in HepG2 cells without cytotoxic effects, suggesting its potential use in antioxidative therapy .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, it has shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.8 | Induction of apoptosis |

| HeLa | 1.2 | Cell cycle arrest |

| HCT-116 | Not specified | Potential epigenetic regulation |

3. Anti-inflammatory Effects

The anti-inflammatory properties of cinnamamide derivatives have also been documented. The structure-activity relationship (SAR) studies suggest that specific substituents on the phenyl ring can modulate the anti-inflammatory activity by influencing the NF-κB signaling pathway. Compounds with lipophilic and electron-donating groups exhibited enhanced anti-inflammatory effects .

The biological activities of this compound can be attributed to several mechanisms:

- Nrf2 Activation : The compound activates the Nrf2/ARE pathway, leading to increased synthesis of endogenous antioxidants like glutathione.

- Inhibition of Reactive Oxygen Species (ROS) : It effectively reduces ROS levels in cells subjected to oxidative stress.

- Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Hepatocyte Protection : One study demonstrated that this compound protects hepatocytes from oxidative damage induced by tert-butyl hydroperoxide (t-BHP), showing a concentration-dependent increase in cell viability .

- Breast Cancer Treatment : In vitro studies indicated that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value indicating high potency .

- Neuroprotection : Recent findings suggest potential neuroprotective effects against glutamate-induced cytotoxicity in neuronal cell lines .

属性

IUPAC Name |

(E)-N-(2-methoxyphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-15-10-6-5-9-14(15)17-16(18)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,17,18)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBQQMJNYKVGEL-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。